2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H14BClO3 and its molecular weight is 228.48. The purity is usually 95%.
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Scientific Research Applications
Organometallic Complex Synthesis
This compound is involved in creating novel classes of organometallic complexes, specifically bimetallics of boron and zirconium. These complexes are synthesized through hydrozirconation of unsaturated boronates and have been analyzed via X-ray analysis and NMR studies, showcasing their unique tetrahedral configurations and the absence of interactions between zirconium and boron or oxygen atoms (Zheng et al., 1996).
Polymer Synthesis
The compound plays a crucial role in palladium-catalyzed polycondensation processes, such as the synthesis of polyfluorene via Suzuki-Miyaura coupling reactions. It demonstrates the capability for chain-growth polymerization from an externally added initiator unit, leading to well-defined polymers with narrow molecular weight distributions (Yokoyama et al., 2007).
Nanoparticle Fabrication
This compound has been utilized to produce enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The process involves Suzuki-Miyaura chain-growth polymerization, resulting in nanoparticles that exhibit bright fluorescence emissions, which can be tuned to longer wavelengths by energy transfer to a dye-label (Fischer et al., 2013).
Molecular Structure and Vibrational Properties Studies
Studies have also focused on synthesizing and characterizing the compound's structure and vibrational properties. This includes detailed analyses through spectroscopy and X-ray diffraction, alongside DFT calculations to compare and validate the molecular structures and vibrational assignments (Wu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target cox-1 and cox-2 enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid, which are involved in inflammation and pain responses .
Mode of Action
It is known that organoboron compounds like this one are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and drug discovery.
Result of Action
If the compound acts similarly to other organoboron compounds in sm cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of new organic compounds.
Properties
IUPAC Name |
2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCETZTFPNMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-34-9 |
Source
|
Record name | 2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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